2-Methoxy-3-(pyrrolidin-3-yl)pyridinedihydrochloride
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Overview
Description
2-Methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine ring.
Preparation Methods
The synthesis of 2-methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves the construction of the pyridine ring followed by the introduction of the methoxy and pyrrolidine substituents. One common synthetic route includes:
Construction of the Pyridine Ring: This can be achieved through various cyclization reactions involving precursors such as 3-aminopyridine.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through cyclization reactions involving appropriate amine precursors.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Chemical Reactions Analysis
2-Methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
2-Methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
2-Methoxy-3-(pyrrolidin-3-yl)pyridine dihydrochloride can be compared with other similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Methoxypyridine Derivatives: These compounds have the methoxy group on the pyridine ring and are used in similar applications.
Pyridine Derivatives: These compounds have the pyridine ring as the core structure and are widely used in medicinal chemistry
Properties
Molecular Formula |
C10H16Cl2N2O |
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Molecular Weight |
251.15 g/mol |
IUPAC Name |
2-methoxy-3-pyrrolidin-3-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8;;/h2-3,5,8,11H,4,6-7H2,1H3;2*1H |
InChI Key |
HIWUUTDHUOSHLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCNC2.Cl.Cl |
Origin of Product |
United States |
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